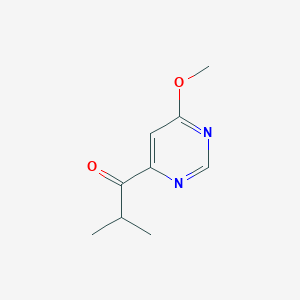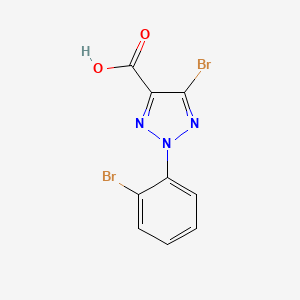![molecular formula C7H13Cl2N3 B15055826 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B15055826.png)
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 It is a derivative of imidazo[1,5-a]pyrazine, a bicyclic structure that combines an imidazole ring with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using borane-promoted reduction, followed by subsequent coupling, deprotection, and oxidation steps . The reaction conditions often include the use of solvents like dichloromethane and methanol, and reagents such as iodine and trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Borane is a common reducing agent used in the synthesis of this compound.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common.
Common Reagents and Conditions
Oxidation: Iodine in methanol is often used as an oxidizing agent.
Reduction: Borane in dichloromethane is a common reducing agent.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学的研究の応用
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these targets, altering their activity and function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
類似化合物との比較
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazine ring.
3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
分子式 |
C7H13Cl2N3 |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-9-5-7-4-8-2-3-10(6)7;;/h5,8H,2-4H2,1H3;2*1H |
InChIキー |
KTKIQYFLXIXWOX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2N1CCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


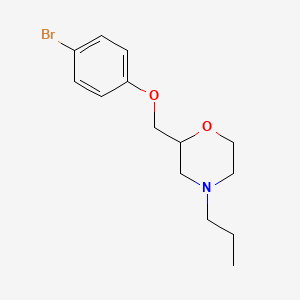
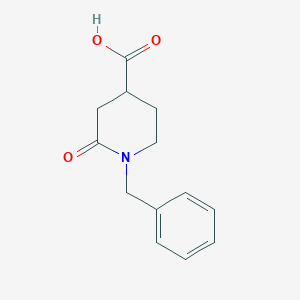

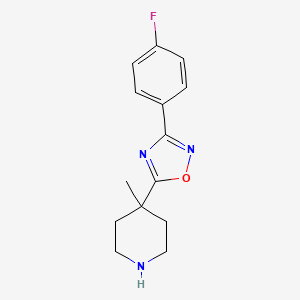
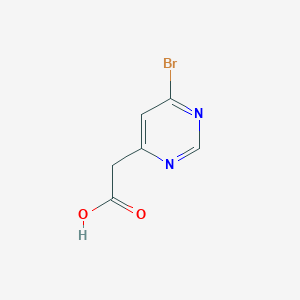
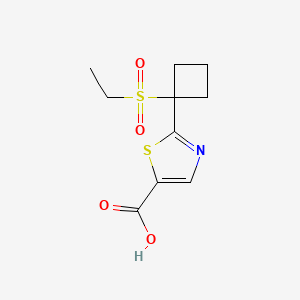

![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
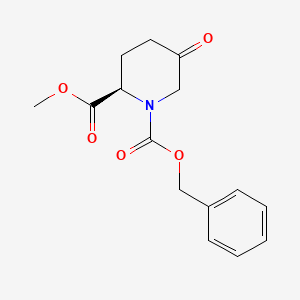
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
